molecular formula C10HF21O3S B031229 Perfluorodecane sulfonic acid CAS No. 335-77-3

Perfluorodecane sulfonic acid

Cat. No. B031229
CAS RN: 335-77-3
M. Wt: 600.15 g/mol
InChI Key: HYWZIAVPBSTISZ-UHFFFAOYSA-N
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Description

Synthesis and Molecular Structure Analysis

The synthesis and molecular structure of perfluorodecane sulfonic acid, like its PFSA counterparts, involve the replacement of hydrogen atoms in the alkyl chain with fluorine atoms, resulting in a highly stable and inert molecule. The molecular structure is characterized by a long carbon chain (decane) fully saturated with fluorine atoms, ending in a sulfonic acid group. This structure contributes to its chemical stability and resistance to biological degradation. The detailed chemical reactions and synthesis processes of such compounds typically involve electrochemical fluorination or telomerization, methods that enable the introduction of fluorine atoms into organic compounds.

Chemical Reactions and Properties

Perfluorodecane sulfonic acid exhibits chemical inertness, a hallmark of perfluorinated compounds, due to the strong carbon-fluorine bonds. Its chemical properties include resistance to hydrolysis, photolysis, and biodegradation, making it a persistent environmental pollutant. The sulfonic acid group in its structure confers some degree of solubility in water, although the compound's overall hydrophobic fluorocarbon chain tends to dominate its interaction with the environment, leading to accumulation in various matrices.

Physical Properties Analysis

The physical properties of perfluorodecane sulfonic acid reflect its perfluorinated nature. It is a stable, colorless, and odorless liquid at room temperature. The compound's high molecular weight contributes to its low volatility. Its solubility in water is limited but significant for a fluorinated compound, which is a critical factor in its environmental distribution. The thermal stability is exceptionally high, resistant to degradation under normal environmental conditions.

Chemical Properties Analysis

Chemically, perfluorodecane sulfonic acid is defined by its strong acid character, due to the sulfonic acid functional group. This acid group also makes it highly reactive towards bases, enabling it to form salts with various cations. Despite the reactivity of the sulfonic acid group, the perfluorinated alkyl chain renders the molecule resistant to most chemical transformations, including oxidation and reduction reactions that typically degrade organic substances. This resistance to degradation contributes to its persistence in the environment and bioaccumulation in wildlife and humans.

  • (Altarawneh, 2021): This study presents a chemical kinetic model for the decomposition of perfluorinated sulfonic acids, offering insights into their stability and degradation pathways.
  • (Kusoglu & Weber, 2017): A comprehensive review on perfluorinated sulfonic-acid membranes, highlighting the complex behavior of PFSA ionomers and their role in technology.
  • (Liu et al., 2016): This study explores the toxicity mechanisms of PFOS and PFOA, including membrane disruption and oxidative stress, which may shed light on the behavior of perfluorodecane sulfonic acid in biological systems.

Scientific Research Applications

  • Insights into Perfluorinated Sulfonic-Acid Ionomers : Kusoglu and Weber (2017) in "Chemical reviews" discussed the progress on perfluorinated sulfonic-acid (PFSA) membranes, highlighting their significance in electrochemistry and polymer physics and their applications in emerging technologies (Kusoglu & Weber, 2017).

  • Environmental and Health Concerns : Studies have shown varying concentrations of perfluorinated alkyl acids in different environments and their potential health impacts. For instance, Glynn et al. (2012) found increasing levels of these compounds in primiparous women in Sweden, impacting fetal development (Glynn et al., 2012). Additionally, Jensen et al. (2015) associated high exposure to perfluorononanoic acid and perfluorodecanoic acid in pregnancy with an increased risk of miscarriage (Jensen et al., 2015).

  • Bioaccumulation and Ecotoxicology : The bioaccumulation of perfluoroalkyl substances (PFAS) in various organisms and their potential use as bioindicators for exposure monitoring have been studied. For example, Fernández-Sanjuan et al. (2010) reported high levels of perfluorinated chemicals in insect larvae, fish, and crabs (Fernández-Sanjuan et al., 2010).

  • Developmental Toxicity : Lau et al. (2004) highlighted potential human health risks from perfluoroalkyl acids based on rodent studies, suggesting implications for developmental and reproductive health (Lau et al., 2004).

  • Food Packaging and Human Exposure : Zafeiraki et al. (2014) found perfluorinated compounds in various foodstuff packaging materials, indicating their widespread use and potential for human exposure (Zafeiraki et al., 2014).

  • Wastewater Treatment Challenges : Schultz et al. (2006) demonstrated that conventional wastewater treatment is ineffective in removing certain perfluorinated compounds, including perfluorodecanoate, posing challenges for environmental management (Schultz et al., 2006).

Safety And Hazards

The safety data sheet for Perfluorodecane sulfonic acid suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It also recommends using explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZIAVPBSTISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21SO3H, C10HF21O3S
Record name perfluorodecane sulfonic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040148
Record name Perfluorodecanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorodecane sulfonic acid

CAS RN

335-77-3
Record name Perfluorodecanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Perfluorodecanesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
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Record name Perfluorodecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040148
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Record name Henicosafluorodecanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.820
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUORODECANE SULFONIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
430
Citations
S Ullah, S Huber, A Bignert, U Berger - Environment international, 2014 - Elsevier
… the method detection limit (< MDL)-10 pg/g), perfluorohexane sulfonic acid (PFHxS, 9–38 pg/g), perfluorooctane sulfonic acid (PFOS, 240–930 pg/g), perfluorodecane sulfonic acid (…
Number of citations: 41 www.sciencedirect.com
RC Buck, J Franklin, U Berger, JM Conder… - Integr. Environ. Assess … - dare.uva.nl
Polyfluoroalkyl phosphoric acid monoesters(O) P (OH) 2 (OCH2CH2CnF2n+ 1) monoPAPs Polyfluoroalkyl phosphoric acid diesters(O) P (OH)(OCH2CH2CnF2n+ 1)(OCH2CH2CmF2m…
Number of citations: 1 dare.uva.nl
K Gao, J Fu, Q Xue, Y Li, Y Liang, Y Pan, A Zhang… - Analytica chimica …, 2018 - Elsevier
Per- and polyfluoroalkyl substances (PFASs) represent a group of synthetic chemicals, and they have quite different physicochemical properties, which result in difficulties of their …
Number of citations: 44 www.sciencedirect.com
M Liang, Y Xian, B Wang, X Hou, L Wang, X Guo… - Environmental …, 2020 - Elsevier
The present work reported a high-throughput strategy for the analysis of 21 perfluorinated compounds (PFCs) in drinking water, tap water, river water and plant effluent from southern …
Number of citations: 38 www.sciencedirect.com
X Bai, Y Son - Science of the Total Environment, 2021 - Elsevier
… The predominant species in the sediments were perfluorodecane sulfonic acid (PFDS) (BDL to 88.2 μg/kg), PFHxA (BDL to 20.3 μg/kg), PFBS (BDL to 29.1 μg/Kg), and …
Number of citations: 121 www.sciencedirect.com
JL Domingo, IE Jogsten, U Eriksson, I Martorell… - Food chemistry, 2012 - Elsevier
… followed by perfluorooctanoic acid (PFOA), perfluoroheptanoic acid (PFHpA), perfluorohexane sulfonic acid (PFHxS), perfluorodecanoic acid (PFDA) and perfluorodecane sulfonic acid (…
Number of citations: 139 www.sciencedirect.com
C Fang, M Megharaj, R Naidu - Environmental Toxicology and …, 2015 - Wiley Online Library
… film-forming foam (AFFF) products for the presence of or the potential to form 1H,1H,2H,2H-perfluorooctanesulfonic acid (6:2FTS) and 1H,1H,2H,2H-perfluorodecane sulfonic acid (8:…
Number of citations: 31 setac.onlinelibrary.wiley.com
A Alves, G Jacobs, G Vanermen, A Covaci… - Talanta, 2015 - Elsevier
… sulfonic acid (PFHxS), perfluoroheptane sulfonic acid (PFHpS), perfluorooctane sulfonic acid (PFOS), perfluorononane sulfonic acid (PFNS), perfluorodecane sulfonic acid (PFDS) and …
Number of citations: 45 www.sciencedirect.com
Z Ilieva, P Hania, R Suehring, K Gilbride… - … Science: Processes & …, 2023 - pubs.rsc.org
Perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) are two of the most commonly researched per- and polyfluoroalkyl substances (PFAS). Globally, many long-…
Number of citations: 3 pubs.rsc.org
A Roos, U Berger, U Järnberg… - … science & technology, 2013 - ACS Publications
… Seven PFCAs (C8–C14), PFOS and perfluorodecane sulfonic acid (PFDS) showed significantly increasing trends with doubling times between 5.5 and 13 years. The PFCAs also …
Number of citations: 62 pubs.acs.org

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